molecular formula C18H19N3O2 B13941251 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide CAS No. 54087-44-4

2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Cat. No.: B13941251
CAS No.: 54087-44-4
M. Wt: 309.4 g/mol
InChI Key: MWAVQYYNMDPWIO-UHFFFAOYSA-N
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Description

2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a synthetic organic compound designed for advanced research applications, particularly in the field of medicinal chemistry and neuroscience. Its molecular architecture incorporates a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known for conferring significant biological activity and the ability to interact with central nervous system targets . The THIQ core is a common feature in numerous compounds studied for their effects on neurodegenerative pathways . The structural motif of the 3-oxo-1,2,3,4-tetrahydroisoquinoline within this compound is of specific interest for investigating the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor is a ligand-gated ion channel critical for synaptic transmission, plasticity, and neuronal survival, but its overactivation is implicated in excitotoxicity leading to neuronal degeneration . Compounds that modulate this receptor, particularly as non-competitive antagonists at the glycine binding site or associated polyamine sites, hold therapeutic potential for conditions such as ischemia-induced brain damage, chronic pain, and various psychotic disorders . The integration of the acetanilide group further enhances the molecule's versatility as a synthetic intermediate, enabling exploration of structure-activity relationships (SAR) to optimize affinity and selectivity for specific neurological targets. This makes 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide a valuable chemical tool for researchers aiming to develop novel neuroprotective agents, study the pathophysiology of Alzheimer's disease , or elucidate the complex mechanisms of glutamate-mediated neurotransmission.

Properties

CAS No.

54087-44-4

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(methylamino)-N-[4-(3-oxo-2,4-dihydro-1H-isoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C18H19N3O2/c1-19-11-17(23)20-14-8-6-12(7-9-14)18-15-5-3-2-4-13(15)10-16(22)21-18/h2-9,18-19H,10-11H2,1H3,(H,20,23)(H,21,22)

InChI Key

MWAVQYYNMDPWIO-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2

Origin of Product

United States

Biological Activity

2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Chemical Formula : C17H18N2O2
  • Molecular Weight : 282.34 g/mol
  • IUPAC Name : 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
  • Appearance : White to off-white powder

The biological activity of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Antioxidant Properties : The presence of the tetrahydroisoquinoline moiety is associated with antioxidant activity, which may protect cells from oxidative stress.
  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Anticancer Activity

Several studies have investigated the anticancer potential of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide:

  • Case Study 1 : In vitro assays demonstrated that the compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis
MCF-720Cell Cycle Arrest

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Case Study 2 : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes with MIC values ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Streptococcus pyogenes64

Safety and Toxicology

Safety assessments are crucial for evaluating the therapeutic potential of any compound. Current data on the toxicity profile of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide is limited. However, preliminary studies suggest low acute toxicity levels in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

1-Oxo-tetrahydroisoquinoline Derivatives

highlights 1-oxo-1,2,3,4-tetrahydronaphthalene derivatives, which differ in the position of the ketone group (1-oxo vs. 3-oxo). Bromination regioselectivity studies reveal that 1-oxo derivatives undergo aromatic substitution at the δ-methylene position, with bromination occurring at positions 5 and 8 of the benzannelated ring under specific conditions. This difference could impact functionalization strategies for drug development .

4-Oxo-quinoline Carboxamides

describes 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (e.g., compound 52), which share a ketone group but differ in core structure (quinoline vs. isoquinoline) and substituents (carboxamide vs. acetanilide). Additionally, the methylamino linker could introduce conformational flexibility, altering binding interactions with biological targets .

Table 1: Key Comparisons of Structural Analogs

Compound Name Core Structure Key Substituents Synthesis Highlights Potential Applications
2-Methylamino-4'-(3-oxo-THIQ)acetanilide 3-Oxo-tetrahydroisoquinoline Acetanilide, methylamino linker TLC purification, NMR/IR Hypothesized stabilizing agents
1-Oxo-tetrahydroisoquinoline derivatives 1-Oxo-tetrahydroisoquinoline Brominated δ-methylene Regioselective bromination Cholera sera stabilization
4-Oxo-quinoline carboxamides (e.g., 52) 4-Oxo-quinoline Carboxamide, halogen substituents Chiral HPLC separation Antimicrobial/antiviral leads

Research Findings and Limitations

Current research on the target compound is sparse, necessitating extrapolation from structural analogs:

Reactivity : The 3-oxo group may reduce electrophilic substitution at traditional positions compared to 1-oxo derivatives, requiring tailored synthetic protocols .

Applications : Analogous compounds serve as stabilizing agents or antimicrobial leads, but targeted studies are needed to validate these hypotheses.

Preparation Methods

Preparation Methods of 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Detailed Stepwise Synthesis

Acylation of 2,2-Diphenylethylamine
  • Starting Material: 2,2-Diphenylethylamine
  • Reagents: Acylating agent of formula XCH₂COX (X = halogen, preferably chlorine)
  • Conditions: Reaction in the presence of a base such as sodium hydroxide, potassium carbonate, triethylamine, or pyridine.
  • Solvent: Optional; commonly chloroform or methylene chloride.
  • Temperature: -15°C to +50°C
  • Time: 0.5 to 24 hours

This step forms the nitrogen-acylated intermediate, which is crucial for subsequent cyclization.

Cyclization via Bischler-Napieralski Reaction
  • Intermediate: Nitrogen-acylated product from step 2.2.1
  • Conditions: Cyclization performed by dehydration at elevated temperature.
  • Solvent: Suitable organic solvents, often under reflux.
  • Outcome: Formation of 1-(substituted methylene)-3,4-dihydro-4-phenylisoquinolines.

This step constructs the tetrahydroisoquinoline ring system characteristic of the target compound.

Reaction with Primary or Secondary Amines
  • Intermediate: Cyclized product from step 2.2.2
  • Reagents: Primary or secondary amines, specifically methylamine for introducing the methylamino group.
  • Conditions: Reaction often conducted at 0°C to 60°C, possibly with an excess of amine to prevent disubstitution.
  • Solvent: Methanol, ethanol, or solvent-free conditions.

This step introduces the methylamino substituent at the appropriate position on the isoquinoline ring.

Reduction of the Aminated Product
  • Reagents: Suitable reducing agents (e.g., catalytic hydrogenation or chemical hydride donors)
  • Conditions: Variable, depending on the reducing agent and solvent used.
  • Outcome: Reduction of the 1,2-double bond in the isoquinoline ring to yield the tetrahydro derivative.

The reduction step is critical to achieve the correct saturation level of the isoquinoline ring.

Isolation and Purification
  • Methods: Chromatographic techniques, recrystallization.
  • Notes: Separation of stereoisomers may be necessary due to the formation of cis/trans isomers during reduction.

Alternative Synthetic Routes and Modifications

  • Alkylation or acylation of the amino group post-cyclization to modify substituents.
  • Variation of halogen substituents in the acylating agent to influence reaction rates and yields.
  • Use of different bases or solvents to optimize reaction conditions.

Data Table Summarizing the Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Notes
1 Acylation 2,2-Diphenylethylamine XCH₂COX (X = Cl), base (NaOH, K₂CO₃, Et₃N), solvent (CHCl₃) Nitrogen-acylated intermediate Temperature: -15°C to 50°C; 0.5–24 h
2 Cyclization (Bischler-Napieralski) Acylated intermediate Dehydration, elevated temperature, organic solvent 1-(Substituted methylene)-3,4-dihydro-4-phenylisoquinoline Forms tetrahydroisoquinoline core
3 Amination Cyclized product Primary/secondary amine (methylamine), solvent (MeOH/EtOH), 0–60°C Aminated isoquinoline derivative Excess amine prevents disubstitution
4 Reduction Aminated product Reducing agent (e.g., catalytic hydrogenation) Tetrahydroisoquinoline with methylamino substituent Controls cis/trans isomer ratio
5 Purification Crude product Chromatography, recrystallization Pure 2-Methylamino-4'-(3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide Separation of stereoisomers if necessary

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